molecular formula C20H20Br2N2O2 B11503725 N-(2,4-dibromophenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide

N-(2,4-dibromophenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11503725
M. Wt: 480.2 g/mol
InChI Key: BPXGRPZVJMPACL-UHFFFAOYSA-N
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Description

N-(2,4-dibromophenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a dibromophenyl group, and a propan-2-yl phenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dibromophenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-dibromophenylamine, 4-(propan-2-yl)benzaldehyde, and pyrrolidine-3-carboxylic acid. The reaction conditions may involve:

    Condensation reactions: Combining the amine and aldehyde groups under acidic or basic conditions to form an imine intermediate.

    Cyclization: Formation of the pyrrolidine ring through intramolecular cyclization.

    Amidation: Introduction of the carboxamide group through amidation reactions using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dibromophenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dibromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dibromophenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide
  • N-(2,4-difluorophenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide

Uniqueness

N-(2,4-dibromophenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atoms may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20Br2N2O2

Molecular Weight

480.2 g/mol

IUPAC Name

N-(2,4-dibromophenyl)-5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20Br2N2O2/c1-12(2)13-3-6-16(7-4-13)24-11-14(9-19(24)25)20(26)23-18-8-5-15(21)10-17(18)22/h3-8,10,12,14H,9,11H2,1-2H3,(H,23,26)

InChI Key

BPXGRPZVJMPACL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)Br)Br

Origin of Product

United States

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